Nomenclature and Structural Classification of 4-Chloro-6-methoxy-1-methylphthalazine
This compound belongs to the monosubstituted 1-methylphthalazine subclass, featuring three key substituents:
- Chloro group at C4: Imparts electron-withdrawing character and influences ring electrophilicity.
- Methoxy group at C6: Provides electron-donating resonance effects and modulates solubility.
- Methyl group at N1: Disrupts potential tautomerization and enhances lipophilicity [1] [3].
Systematic Nomenclature:
- IUPAC Name: 4-Chloro-6-methoxy-1-methyl-2,3-diazanaphthalene
- Molecular Formula: C₁₀H₉ClN₂O
- SMILES: CC1=C2C=CC(=CC2=C(N=N1)Cl)OC
- InChIKey: NIMAOIGTLZDTPS-UHFFFAOYSA-N [3]
Table 1: Structural Identifiers of 4-Chloro-6-methoxy-1-methylphthalazine
Identifier Type | Value |
---|
IUPAC Name | 4-Chloro-6-methoxy-1-methylphthalazine |
Molecular Formula | C₁₀H₉ClN₂O |
CAS Registry | Not assigned (PubChem CID: 57691654) |
SMILES | CC1=C2C=CC(=CC2=C(N=N1)Cl)OC |
InChIKey | NIMAOIGTLZDTPS-UHFFFAOYSA-N |
Historical Development of Phthalazine-Based Pharmacophores
The medicinal exploration of phthalazines originated with early antihypertensive agents like hydralazine (1-hydrazinophthalazine) in the 1950s [5]. Strategic optimization over decades addressed limitations of initial leads:
- 1980s–1990s: Introduction of 1,4-disubstituted phthalazines improved metabolic stability over hydrazine-containing precursors. The synthesis of 1-methyl-4-chlorophthalazine derivatives enabled nucleophilic displacement for targeted library synthesis [5].
- 2000s–Present: Integration with hybrid pharmacophores (e.g., sulfonamides, thiosemicarbazides) yielded dual-targeting agents. Mohamed et al. (2016) demonstrated that 1-anilino-4-allylidene phthalazines exhibited VEGFR-2/EGFR dual inhibition (IC₅₀ = 0.43 μM for both), surpassing earlier heterocycles [2] [6]. The 4-chloro-6-methoxy-1-methyl substitution pattern emerged as a key intermediate for anticancer candidates due to balanced reactivity and physicochemical properties [3] [10].
Rationale for Targeting Heterocyclic Cores in Drug Discovery
Phthalazines offer distinct advantages as heterocyclic cores:
- Electronic Profile: The asymmetric nitrogen alignment (N2/N3) creates a polarized π-system conducive to π-stacking with aromatic residues (e.g., Phe in kinase ATP pockets) [2] [9].
- Synthetic Versatility: The C4 chlorine undergoes facile displacement with nucleophiles (amines, thiols), while N1 methylation blocks undesired metabolic oxidation [4] [5].
- Target Compatibility: Molecular docking confirms phthalazine’s capacity for bidentate H-bonding with protein targets. In VEGFR-2, N2/N3 interacts with Cys919 backbone amides, positioning substituents for hydrophobic pocket engagement [2] [10].